7-Methoxy-2-methylisoquinolin-2-ium iodide
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Overview
Description
7-methoxy-2-methyl-isoquinoline is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-methyl-isoquinoline can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline derivatives . Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity of isoquinoline compared to quinoline, allowing for selective extraction and purification.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2-methyl-isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the isoquinoline ring.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions are possible at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
Scientific Research Applications
7-methoxy-2-methyl-isoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-methoxy-2-methyl-isoquinoline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with a similar structure but different reactivity and applications.
Isoquinoline: The parent compound of 7-methoxy-2-methyl-isoquinoline, sharing the same core structure but lacking the methoxy and methyl substituents.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with significant biological activities.
Uniqueness
7-methoxy-2-methyl-isoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
CAS No. |
53366-09-9 |
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Molecular Formula |
C11H12INO |
Molecular Weight |
301.12 g/mol |
IUPAC Name |
7-methoxy-2-methylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C11H12NO.HI/c1-12-6-5-9-3-4-11(13-2)7-10(9)8-12;/h3-8H,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZIAAMXIYGWJKPJ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC2=C(C=CC(=C2)OC)C=C1.[I-] |
Origin of Product |
United States |
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